Acetic acid, (acetylthio)-

Bioconjugation Protein PEGylation Thiolation Reagents

Acetic acid, (acetylthio)- (CAS 1190-93-8), also known as S-acetylthioacetic acid, is a small-molecule organic sulfur compound with the formula C₄H₆O₃S and a molecular weight of 134.15 g/mol. This reagent is characterized by its acetyl-protected thiol group attached to an acetic acid backbone, appearing as a light yellow to orange clear liquid with a purity typically specified at ≥98%.

Molecular Formula C4H6O3S
Molecular Weight 134.16 g/mol
CAS No. 1190-93-8
Cat. No. B015806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, (acetylthio)-
CAS1190-93-8
SynonymsAcetylthioglycolic Acid;  Mercapto-acetic Acid Acetate;  S-Acetylmercaptoacetic Acid; 
Molecular FormulaC4H6O3S
Molecular Weight134.16 g/mol
Structural Identifiers
SMILESCC(=O)SCC(=O)O
InChIInChI=1S/C4H6O3S/c1-3(5)8-2-4(6)7/h2H2,1H3,(H,6,7)
InChIKeyQSBWDKUBOZHGOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetic Acid, (Acetylthio)- (CAS 1190-93-8): Properties and Procurement Overview


Acetic acid, (acetylthio)- (CAS 1190-93-8), also known as S-acetylthioacetic acid, is a small-molecule organic sulfur compound with the formula C₄H₆O₃S and a molecular weight of 134.15 g/mol . This reagent is characterized by its acetyl-protected thiol group attached to an acetic acid backbone, appearing as a light yellow to orange clear liquid with a purity typically specified at ≥98% . Its core utility lies in organic synthesis and bioconjugation, serving as a precursor to reagents like N-succinimidyl S-acetylthioacetate (SATA) which are designed to introduce protected sulfhydryl groups into proteins and other biomolecules .

Why S-Acetylthioacetic Acid (CAS 1190-93-8) Cannot Be Interchanged with Common Analogs in Bioconjugation


While thiolating reagents share a common goal of introducing sulfhydryl groups, their structural differences dictate critical performance parameters. Simple thioacetic acid (CAS 507-09-5) and 2-iminothiolane (IT) are alternative thiolation reagents, but they exhibit distinct chemical and steric properties that directly impact conjugation efficiency and product homogeneity [1]. For instance, the acetyl protection in S-acetylthioacetic acid derivatives allows for stable, long-term storage of thiolated intermediates, a feature not universally shared. Furthermore, the exact spacer arm length and chemistry of the derived active esters, such as SATA versus SATP (spacer arm length difference of one carbon), profoundly influence the steric accessibility and subsequent reactivity of the introduced sulfhydryl group, making generic substitution a significant risk to experimental reproducibility and yield .

S-Acetylthioacetic Acid (CAS 1190-93-8): Quantified Evidence for Superior Performance in Bioconjugation


Mono-PEGylation Yield: SATA vs. 2-Iminothiolane (IT) in RNase A Conjugation

In a head-to-head study conjugating RNase A, the use of N-hydroxysuccinimide ester of S-acetylthioacetic acid (SATA) resulted in a mono-PEGylation yield exceeding 60%, with complete absence of di- or multi-PEGylated byproducts. This represents a significant improvement in conjugation homogeneity over the comparator reagent, 2-iminothiolane (IT), which often yields heterogeneous mixtures [1].

Bioconjugation Protein PEGylation Thiolation Reagents

Spacer Arm Length and Steric Freedom: SATA vs. SATP in Sulfhydryl Addition

SATA (N-succinimidyl S-acetylthioacetate), the NHS ester derivative of acetic acid, (acetylthio)-, provides a short 2.8 Å spacer arm between the modified amine and the protected sulfhydryl group . In contrast, its direct analog SATP (N-succinimidyl 3-(acetylthio)propionate) offers a longer spacer arm, which is explicitly noted to provide 'more steric freedom' for subsequent reactions . The shorter, more constrained spacer of SATA is advantageous when minimal perturbation to the native protein structure or precise spatial control in crosslinking is required.

Bioconjugation Crosslinking Reagent Design

Aqueous Solubility: PEGylated SATA Derivative vs. Native SATA

The base compound, acetic acid, (acetylthio)-, is a precursor to SATA, which is poorly soluble in water and requires dissolution in organic solvents like DMF or DMAC prior to use in aqueous systems [1]. This is a significant practical limitation. A modified derivative, dPEG®₁₂-SATA, which incorporates a discrete 12-unit polyethylene glycol (dPEG®) spacer, exhibits remarkable water solubility, allowing it to be dissolved and reacted directly in aqueous buffers without organic co-solvents [1]. This represents a class-level inference where PEGylation of the core SATA structure directly overcomes a key handling limitation.

Bioconjugation PEGylation Reagent Solubility

Validated Applications for Acetic Acid, (Acetylthio)- (CAS 1190-93-8) Based on Performance Data


Preparation of Homogeneous Mono-PEGylated Therapeutic Proteins

Based on the direct evidence that SATA-mediated thiolation yields >60% mono-PEGylated RNase A with no multi-PEGylated contaminants, this reagent is the preferred choice for developing PEGylated biopharmaceuticals requiring high lot-to-lot consistency and simplified purification workflows [1].

Controlled, Short-Arm Heterobifunctional Crosslinking

The defined 2.8 Å spacer arm of the SATA derivative makes it ideal for applications requiring minimal structural perturbation, such as the site-specific conjugation of enzymes to antibodies for immunoassays, where preservation of enzymatic activity and antibody binding is paramount . This is supported by historical literature demonstrating little to no loss of enzyme activity or antibody titer using this chemistry [2].

Preparation of Stable, Storable Thiolated Protein Intermediates

The acetyl-protected thiol group, a core feature of acetic acid, (acetylthio)- and its derivatives, allows thiolated proteins to be stored long-term in a stable, unreactive state. Deprotection can be performed just prior to the final conjugation step, providing significant logistical flexibility in complex, multi-step bioconjugation workflows .

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